molecular formula C6H11BrO B3035062 1-Bromo-4-methylpentan-2-one CAS No. 29585-02-2

1-Bromo-4-methylpentan-2-one

Cat. No. B3035062
CAS RN: 29585-02-2
M. Wt: 179.05 g/mol
InChI Key: HCJUXWODMAMVGQ-UHFFFAOYSA-N
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Description

1-Bromo-4-methylpentan-2-one is a branched-chain alkyl bromide, which is a type of organic compound. It is closely related to other alkyl bromides, such as 1-bromo-3-methylbutane and 1-bromo-4-methylpentane, which have been studied for their vibrational properties in both liquid and solid states . These compounds are of interest due to their conformations and how these affect their physical properties and reactivity.

Synthesis Analysis

The synthesis of related brominated compounds often involves the reaction of alkenes with bromine or other brominating agents. For example, the synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide was achieved by reacting 1-bromo-3,3-dimethylbut-1-ene with phenylphosphonous dichloride . Although the synthesis of 1-Bromo-4-methylpentan-2-one is not directly described in the provided papers, similar synthetic routes could potentially be applied, considering the reactivity of bromine in electrophilic addition reactions.

Molecular Structure Analysis

The molecular structure of alkyl bromides can be complex due to the presence of multiple conformers. For instance, 1-bromo-4-methylpentane exists as a mixture of PC, PH, and P'H conformers in the liquid and amorphous solid states . The structure of these molecules can be elucidated using techniques such as vibrational spectroscopy, including IR and Raman spectra, and in some cases, crystallography .

Chemical Reactions Analysis

Alkyl bromides are known to undergo various chemical reactions, including solvolysis. For example, 1-bromobicyclo[1.1.1]pentane undergoes solvolysis faster than t-butyl bromide, leading to the formation of 3-methylenecyclobutanol . This indicates that the bromine atom in such compounds can be a good leaving group, facilitating nucleophilic substitution reactions. The reactivity of 1-Bromo-4-methylpentan-2-one could be inferred to be similar, given its structural resemblance to these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of alkyl bromides like 1-Bromo-4-methylpentan-2-one are influenced by their molecular structure. The dielectric relaxation studies of 3-bromopentane in mixtures with 3-methylpentane suggest that the dynamics of these molecules can be quite distinct, with the guest molecule exhibiting slower relaxation times . This could imply that 1-Bromo-4-methylpentan-2-one may also display unique dielectric properties in mixtures. The vibrational analysis of 1,4-dibromopentane provides insights into the possible conformations of such molecules in different states of matter, which can affect their physical properties like melting and boiling points .

Scientific Research Applications

Conformational Analysis

1-Bromo-4-methylpentan-2-one has been studied for its conformational properties. Crowder and Jaiswal (1983) examined its liquid and solid-state IR spectra, revealing the presence of two conformations in the neat liquid but only one stable conformer in the crystalline solid. This research contributes to understanding the molecular structure and behavior of such compounds (Crowder & Jaiswal, 1983).

Elimination Kinetics

The elimination kinetics of 1-Bromo-4-methylpentan-2-one have been explored in the context of secondary alkyl bromides. Chuchani et al. (1990) studied this in the gas phase, observing homogeneous, unimolecular reactions that follow first-order rate laws. Such studies are crucial for understanding the chemical reactivity and kinetics of alkyl bromides (Chuchani, Martín, Rotinov, & Dominguez, 1990).

Vibrational Analysis

Vibrational analysis of 1-Bromo-4-methylpentan-2-one and similar compounds has been performed to understand their molecular vibrations and isomerism. Crowder and Jalilian (1978) conducted infrared and Raman spectra analyses, providing insights into the vibrational properties and rotational isomers of these molecules (Crowder & Jalilian, 1978).

Solvolysis Studies

Research by Liu, Hou, and Tsao (2009) on the solvolysis of tertiary bromoalkanes, including compounds similar to 1-Bromo-4-methylpentan-2-one, has contributed to understanding the reaction mechanisms and solvent effects in organic chemistry (Liu, Hou, & Tsao, 2009).

Photocleavage Studies

Augustyniak (1980) investigated the photocleavage of 4-methylpentan-2-one, which is closely related to 1-Bromo-4-methylpentan-2-one, in the presence of naphthalene. This research contributes to understanding photochemical reactions involving aliphatic ketones (Augustyniak, 1980).

Extraction and Separation

Gawali and Shinde (1974) used 4-methylpentan-2-ol for the quantitative extraction of iron(III), demonstrating its potential in chemical extraction and separation processes (Gawali & Shinde, 1974).

Phase Equilibrium and Thermodynamics

Chen et al. (2017) studied the phase equilibrium and thermodynamic modeling of systems involving 4-methylpentan-2-one, showcasing its importance in chemical engineering and process design (Chen, Wang, Lv, & Li, 2017).

Safety And Hazards

1-Bromo-4-methylpentan-2-one is a highly flammable liquid and vapour . It causes serious eye irritation and is harmful if inhaled . It may cause respiratory irritation . Repeated exposure may cause skin dryness or cracking .

properties

IUPAC Name

1-bromo-4-methylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-5(2)3-6(8)4-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJUXWODMAMVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701308830
Record name 1-Bromo-4-methyl-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-methylpentan-2-one

CAS RN

29585-02-2
Record name 1-Bromo-4-methyl-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29585-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-methyl-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
NY Wang, Y Xu, WQ Zuo, KJ Xiao, L Liu… - Journal of Medicinal …, 2015 - ACS Publications
… was washed with brine, dried over anhydrous MgSO 4 , and concentrated under vacuum to afford a mixture of 3-bromo-4-methylpentan-2-one (5) and 1-bromo-4-methylpentan-2-one (6)…
Number of citations: 54 pubs.acs.org
K Hoegenauer, J Kallen… - Journal of medicinal …, 2019 - ACS Publications
… In a microwave vial, N-(2,6-dichlorophenyl)oxazole-5-carboximidamide (150 mg, 0.586 mmol) and 1-bromo-4-methylpentan-2-one (210 mg, 1.05 mmol) were dissolved in i-PrOH (4 mL)…
Number of citations: 12 pubs.acs.org
KL Granberg, ZQ Yuan, B Lindmark… - Journal of Medicinal …, 2018 - ACS Publications
… Compounds 13–14 were made from phenol 49 and started by alkylation with 1-bromo-4-methylpentan-2-one (Scheme 2). Catalytic hydrogenation of the nitro group in 50 led to an …
Number of citations: 17 pubs.acs.org
JH Kyllingstad - 2010 - uis.brage.unit.no
MASTER’S THESIS Page 1 Faculty of Science and Technology MASTER’S THESIS Study program/ Specialization: Environmental engineering/Water Science and Technology Spring …
Number of citations: 2 uis.brage.unit.no
J Zhang, Y Zhang, J Zhang, Q Wu, H Yang - Synlett, 2022 - thieme-connect.com
… In particular, 1-bromopropan-2-one (2p) and 1-bromo-4-methylpentan-2-one (2q) tolerated the reaction well, affording 3p and 3q in good yields (70% and 72%) after 60 min. Then we …
Number of citations: 5 www.thieme-connect.com
J Zheng, X Xie, C Zhao, Y He, H Zheng, Z Yang… - Organic …, 2011 - ACS Publications
… For the required diester 6, it was prepared from 1-bromo-4-methylpentan-2-one 8 (5) and diethyl malonate by an alkylation coupling followed by acetal protection in 90% yield for two …
Number of citations: 15 pubs.acs.org
IV Dyachenko, VD Dyachenko… - Russian Journal of …, 2022 - Springer
… The reaction of 2-[2-(4-bromophenyl)hydrazinylidene]-2-cyanoethanethioamide (12) with 1-bromo-4-methylpentan-2-one (2c) in DMF at 20C initially involved the sulfur atom of 12, and …
Number of citations: 0 link.springer.com

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